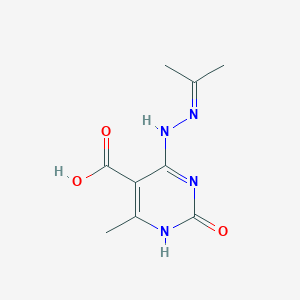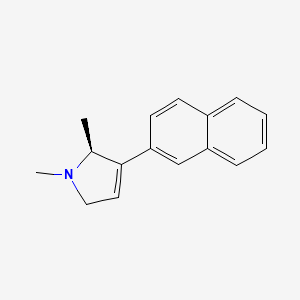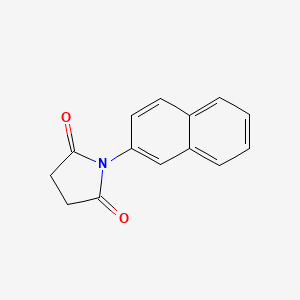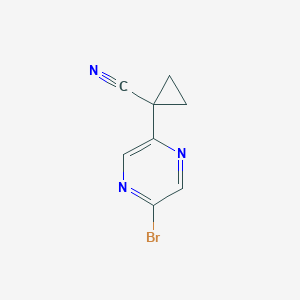
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid is a complex organic compound with the molecular formula C9H12N4O3 and a molecular weight of 224.22 g/mol . This compound is notable for its unique structure, which includes a pyrimidine ring substituted with hydroxy, methyl, and hydrazinyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with isopropylidene hydrazine under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The hydrazinyl group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-hydroxy-4-methyl-6-(2-(propan-2-yl)hydrazinyl)pyrimidine-5-carboxylic acid.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but lacks the hydrazinyl group.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxy and methyl group but has a different core structure.
Uniqueness
2-Hydroxy-4-methyl-6-(2-(propan-2-ylidene)hydrazinyl)pyrimidine-5-carboxylic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H12N4O3 |
|---|---|
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
6-methyl-2-oxo-4-(2-propan-2-ylidenehydrazinyl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N4O3/c1-4(2)12-13-7-6(8(14)15)5(3)10-9(16)11-7/h1-3H3,(H,14,15)(H2,10,11,13,16) |
InChI-Schlüssel |
CYWDPOSXSGHHBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=O)N1)NN=C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)
